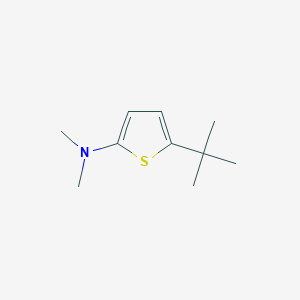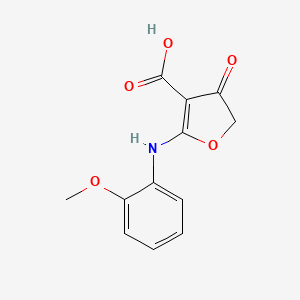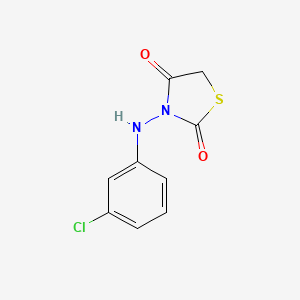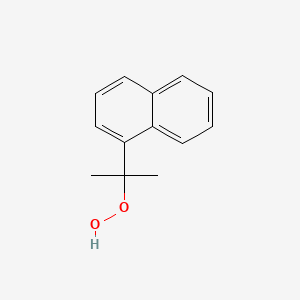
2-(Naphthalen-1-yl)propane-2-peroxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Naphthalen-1-yl)propane-2-peroxol is a chemical compound characterized by the presence of a naphthalene ring attached to a propane-2-peroxol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)propane-2-peroxol typically involves the reaction of naphthalene derivatives with appropriate peroxides under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to facilitate the formation of the peroxol group. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(Naphthalen-1-yl)propane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the peroxol group into hydroxyl or other functional groups.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized naphthalene derivatives, reduced forms of the compound, and various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
2-(Naphthalen-1-yl)propane-2-peroxol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Naphthalen-1-yl)propane-2-peroxol involves its interaction with molecular targets and pathways within biological systems. The peroxol group can generate reactive oxygen species (ROS), which can induce oxidative stress in cells. This property is exploited in research to study the effects of oxidative stress on cellular processes and to develop potential therapeutic strategies .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Naphthalen-1-yl)propane-2-peroxol include:
Propranolol: A beta-adrenergic antagonist with a naphthalene ring structure.
2-Phenyl-2-propanol: A compound with a similar peroxol group but different aromatic ring structure.
Uniqueness
This compound is unique due to its specific combination of a naphthalene ring and a peroxol group.
Propiedades
Número CAS |
111471-89-7 |
|---|---|
Fórmula molecular |
C13H14O2 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
1-(2-hydroperoxypropan-2-yl)naphthalene |
InChI |
InChI=1S/C13H14O2/c1-13(2,15-14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,14H,1-2H3 |
Clave InChI |
OQSZKTHTHVCMSB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC2=CC=CC=C21)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


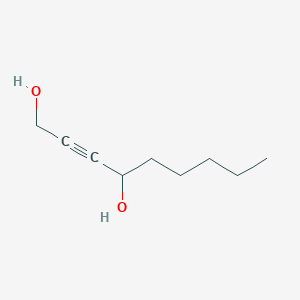
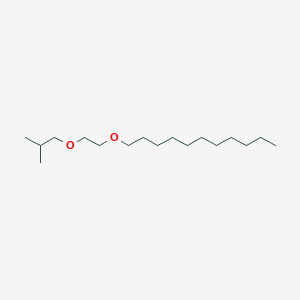
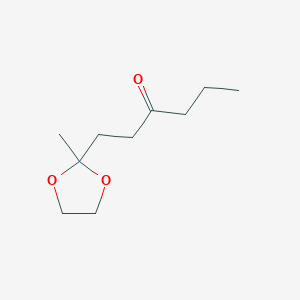
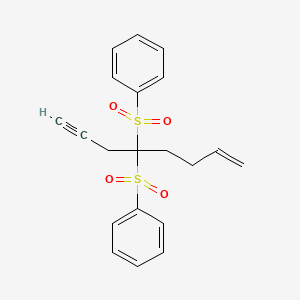
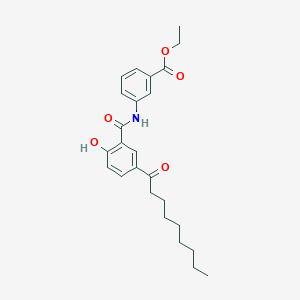
![Methyl 2-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]benzoate](/img/structure/B14331204.png)
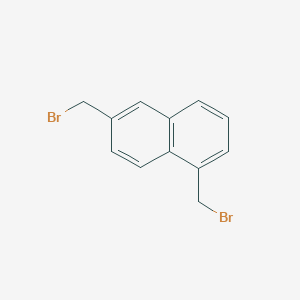
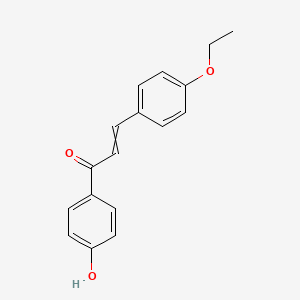
![N,N'-Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphorodiamidic chloride](/img/structure/B14331223.png)
![N-[(4-Methylphenyl)sulfanyl]propan-2-amine](/img/structure/B14331225.png)
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one](/img/structure/B14331226.png)
